HQK-1004
説明
HQK-1004 is a small-molecule therapeutic agent developed by HemaQuest Pharmaceuticals Inc. for the treatment of Epstein-Barr virus (EBV)-associated lymphoid malignancies and lymphoproliferative disorders. It operates via a novel mechanism: inducing the expression of latent viral proteins in EBV-infected tumor cells, thereby sensitizing them to antiviral agents like valganciclovir or ganciclovir .
The drug was administered intravenously, targeting patients with relapsed or refractory EBV-positive malignancies who had failed standard therapies .
特性
IUPAC名 |
NONE |
|---|---|
外観 |
Solid powder |
純度 |
>98% |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
HQK1004; HQK 1004; HQK-1004; SCFA HQK1004; SCFA HQK 1004; SCFA HQK-1004 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
The following table compares HQK-1004 with structurally or functionally analogous compounds in viral-associated cancer therapy:
| Compound | Mechanism | Indication | Development Phase | Status | Key Differentiation |
|---|---|---|---|---|---|
| HQK-1004 | Induces viral protein expression | EBV+ lymphoid malignancies | Phase 2 | Terminated | Targets latent EBV via host sensitization |
| Valganciclovir | Inhibits viral DNA polymerase | CMV infections, EBV-associated cancers | Approved | Marketed | Direct antiviral; limited efficacy in latency |
| Deoxycytidine | Nucleoside analog, disrupts DNA synthesis | Acute myeloid leukemia (AML) | Approved | Marketed | Broad antimetabolite, non-viral-specific |
| FV-100 | Helicase-primase inhibitor | Varicella-zoster virus infection | Phase 3 | Active | Targets herpesvirus replication machinery |
| Ad-OC-hsvTK | Suicide gene therapy (HSV-TK + GCV) | Prostate cancer | Phase 1 | Active | Gene therapy requiring viral vector delivery |
Key Findings from Comparative Analysis:
Mechanistic Uniqueness: HQK-1004’s approach of reactivating latent EBV proteins (e.g., TK, LMP1) differentiates it from direct antivirals like valganciclovir or nucleoside analogs (e.g., deoxycytidine). This strategy aims to convert "immune-silent" tumors into immunogenic targets . In contrast, gene therapies like Ad-OC-hsvTK rely on viral vectors to deliver thymidine kinase genes, enabling ganciclovir-mediated cytotoxicity. HQK-1004 avoids vector-related risks but requires intact host immune responses .
Clinical Efficacy and Limitations :
- HQK-1004’s Phase 2 trial termination (NCT00992732) suggests challenges in achieving durable responses or managing toxicity. In comparison, valganciclovir, though effective against active EBV replication, fails to address latent reservoirs .
- FV-100 and Ad-OC-hsvTK demonstrate broader applicability in viral infections and solid tumors, respectively, but lack HQK-1004’s focus on EBV-specific malignancies .
Safety and Tolerability :
- HQK-1004’s preclinical data highlighted risks of off-target immune activation, whereas valganciclovir and deoxycytidine exhibit well-characterized myelosuppressive and nephrotoxic profiles .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
